Cas no 679797-47-8 (1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-)
1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-
- 2-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid
- HMS1513M22
- SR-01000147444-1
- SMR000033629
- AKOS000266720
- CS-0364435
- CHEBI:114327
- MLS000047618
- DTXSID50390509
- 2-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid
- ALBB-020855
- 2-(3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid
- 679797-47-8
- [3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid
- Q27195726
- 2-(3-ethoxycarbonyl-2-methyl-5-phenyl-1-pyrrolyl)acetic acid
- IDI1_030164
- ChemDiv3_014366
- CHEMBL1423539
- SR-01000147444
- HMS2289P07
-
- Inchi: 1S/C16H17NO4/c1-3-21-16(20)13-9-14(12-7-5-4-6-8-12)17(11(13)2)10-15(18)19/h4-9H,3,10H2,1-2H3,(H,18,19)
- InChI Key: BNYIGLLVRXMHSH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C2C=CC=CC=2)N(CC(=O)O)C=1C)=O
Computed Properties
- Exact Mass: 287.11575802g/mol
- Monoisotopic Mass: 287.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 68.5Ų
1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435105-5g |
2-(3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid |
679797-47-8 | 98% | 5g |
¥4927.00 | 2024-05-04 |
1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-
Introduction to 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- (CAS No. 679797-47-8) and Its Emerging Applications in Chemical Biology
The compound 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- (CAS No. 679797-47-8) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrrole core substituted with an acetic acid moiety, an ethoxycarbonyl group, a methyl group, and a phenyl ring, has garnered attention due to its structural complexity and diverse biological activities.
1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- is a derivative of pyrrole, a nitrogen-containing heterocycle that is widely recognized for its presence in numerous bioactive natural products and pharmaceuticals. The structural features of this compound, including the acetic acid side chain, the ethoxycarbonyl group at the 3-position, and the phenyl ring at the 5-position, contribute to its unique chemical properties and biological interactions. These modifications enhance its solubility, reactivity, and binding affinity, making it a valuable scaffold for drug discovery and molecular probes.
In recent years, there has been growing interest in the development of novel pyrrole derivatives as potential therapeutic agents. The compound 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- has been explored in various preclinical studies for its pharmacological effects. Its ability to interact with biological targets such as enzymes and receptors has made it a promising candidate for further investigation. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a potential lead for the development of anti-inflammatory drugs.
The ethoxycarbonyl group in 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- plays a crucial role in modulating its biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the presence of the phenyl ring at the 5-position introduces hydrophobicity to the molecule, which can influence its membrane permeability and metabolic stability. These structural features make this compound an attractive candidate for further optimization as a drug candidate.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been performed using 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with various biological targets with high specificity and affinity. This information has been instrumental in designing more effective derivatives with improved pharmacological profiles.
The synthesis of 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex core structure of the molecule efficiently. These synthetic approaches are critical for producing sufficient quantities of the compound for preclinical testing and future clinical trials.
The pharmacokinetic properties of 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- are also of great interest. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into how the compound behaves within the body and how it can be optimized for better bioavailability and reduced toxicity. Understanding these properties is essential for translating preclinical findings into effective therapeutic agents.
In conclusion,1H-Pyrrole-1-acetic acid, CAS No.679797, is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent scaffold for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of chemical biology and therapeutic interventions.
679797-47-8 (1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)